molecular formula C13H16N2O3S B2791918 Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate CAS No. 1798488-26-2

Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate

Cat. No. B2791918
CAS RN: 1798488-26-2
M. Wt: 280.34
InChI Key: NLJSHHGHRWLSJG-UHFFFAOYSA-N
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Description

“Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate” is likely a complex organic compound. It seems to contain a pyrrolidine ring (a five-membered ring with nitrogen), a picolinoyl group (a pyridine ring with a carbonyl group), and a thioacetate group (an acetate group with a sulfur atom instead of an oxygen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, the picolinoyl group, and the thioacetate group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Anticancer Properties

Pyrrolidine derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways . Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate could be investigated further for its specific effects on cancer cells.

Anti-inflammatory Activity

The pyrrolidine ring system has been associated with anti-inflammatory properties. Compounds containing this motif may modulate inflammatory responses by targeting key enzymes or receptors involved in inflammation . Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate might exhibit similar effects.

Neuroprotective Effects

Pyrrolidine-based compounds have been explored for their neuroprotective potential. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes . Investigating the neuroprotective properties of our compound could be valuable.

Antimicrobial Activity

Certain pyrrolidine derivatives exhibit antimicrobial activity against bacteria, fungi, and viruses. These compounds could serve as leads for developing new antibiotics or antiviral agents . Evaluating the antimicrobial effects of Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate is warranted.

Analgesic and Antinociceptive Effects

Pyrrolidine-containing molecules have been studied for their analgesic properties. They may modulate pain perception by interacting with opioid receptors or other pain-related pathways . Our compound could be assessed for its potential analgesic effects.

Enantioselective Synthesis

The stereogenicity of pyrrolidine carbons makes it an attractive scaffold for enantioselective synthesis. Researchers can exploit different stereoisomers to create chiral molecules with specific biological activities . Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate could be a valuable substrate in such studies.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

methyl 2-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-18-12(16)9-19-10-5-7-15(8-10)13(17)11-4-2-3-6-14-11/h2-4,6,10H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSHHGHRWLSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate

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